1,4-Dinitro-2-methyl-2-butene
Description
1,4-Dinitro-2-methyl-2-butene (CAS: 58473-18-0) is a nitro-substituted alkene with the molecular formula C₄H₆N₂O₄ and a molar mass of 146.1 g/mol . Its structure features two nitro groups (-NO₂) at the 1 and 4 positions and a methyl group at the 2-position of the butene backbone. The compound is characterized by its electron-withdrawing nitro groups, which significantly influence its reactivity and stability.
Properties
CAS No. |
29770-83-0 |
|---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(E)-2-methyl-1,4-dinitrobut-2-ene |
InChI |
InChI=1S/C5H8N2O4/c1-5(4-7(10)11)2-3-6(8)9/h2H,3-4H2,1H3/b5-2+ |
InChI Key |
YWOLNFOHNPSSOE-GORDUTHDSA-N |
SMILES |
CC(=CC[N+](=O)[O-])C[N+](=O)[O-] |
Isomeric SMILES |
C/C(=C\C[N+](=O)[O-])/C[N+](=O)[O-] |
Canonical SMILES |
CC(=CC[N+](=O)[O-])C[N+](=O)[O-] |
Synonyms |
1,4-dinitro-2-methyl-2-butene 1,4-dinitro-2-methyl-2-butene, disodium salt, ion (2-), DNMB |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,4-Dinitro-2-methyl-2-butene with structurally related compounds, focusing on substituents, molecular properties, and functional group effects:
*Calculated molar mass for 1,4-Dicyano-2-butene (C₆H₆N₂): 12×6 + 1×6 + 14×2 = 122 g/mol.
Key Observations:
This makes it more reactive in electrophilic reactions but also more thermally unstable . Bromine substituents (e.g., 1,4-Dibromo-2-methyl-2-butene) enhance leaving-group capacity, favoring nucleophilic substitution or elimination pathways .
Stereoisomerism is critical in compounds like (E)-1,4-Dibromo-2-butene, where trans-configuration affects intermolecular interactions and reaction outcomes .
Applications and Reactivity: Nitro and cyano derivatives are often used in high-energy materials or polymerization due to their electron-deficient double bonds . Brominated analogs are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) for their compatibility with transition-metal catalysts .
Research Findings and Trends
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